

# Technical Guide: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

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## Compound of Interest

	6-Chloro-3-
Compound Name:	phenyl[1,2,4]triazolo[4,3-b]pyridazine
Cat. No.:	B1194075

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CAS Number: 7190-80-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectral analysis, and biological activity, with a focus on its potential as an anticancer agent.

## Core Compound Data

Property	Value	Source
CAS Number	7190-80-9	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>4</sub>	N/A
Molecular Weight	230.65 g/mol	N/A
IUPAC Name	6-chloro-3-phenyl-[ <a href="#">2</a> ][ <a href="#">3</a> ] [ <a href="#">4</a> ]triazolo[4,3-b]pyridazine	N/A
Melting Point	149-152 °C (for the analogous compound 6-Chloro-3-(3- methylphenyl)-1,2,4- triazolo[4,3-b]pyridazine)	<a href="#">[5]</a>
Solubility	Data not available. The compound is expected to have low solubility in water and be soluble in organic solvents like DMSO and DMF.	N/A

## Spectral Data

While a complete set of spectral data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not readily available in a single source, data for closely related analogs provide valuable insights into its structural characterization.

Spectral Data Type	Key Features (for analogous compounds)	Source
<sup>1</sup> H NMR	Aromatic protons of the phenyl and pyridazine rings are expected in the range of $\delta$ 7.0-8.5 ppm. For instance, in 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, pyridazine protons appear as doublets around $\delta$ 8.16 and 7.13 ppm.	[5]
<sup>13</sup> C NMR	Aromatic carbons are expected in the range of $\delta$ 120-150 ppm.	[2]
Infrared (IR)	Characteristic peaks for C=N, C=C stretching, and C-H bending in the aromatic region. For 6-chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine, peaks are observed at 1608 and 1538 $\text{cm}^{-1}$ .	[2]
Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) is expected at m/z 230, with a characteristic isotopic pattern for the chlorine atom.	[5]

## Synthesis and Experimental Protocols

Several synthetic routes for 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines have been reported. Two prominent methods are highlighted below.

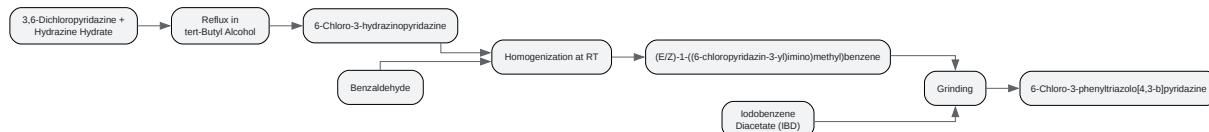
### Method 1: Solvent-Free Synthesis via Oxidative Cyclization

This environmentally friendly method involves the intramolecular oxidative cyclization of a hydrazone precursor.

#### Experimental Protocol:

- Synthesis of 6-chloro-3-hydrazinopyridazine: A mixture of 3,6-dichloropyridazine and 1 equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours.
- Formation of Hydrazone: 1 equivalent of 6-chloro-3-hydrazinopyridazine is homogenized with 1 mole of benzaldehyde at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
- Oxidative Cyclization: 1.1 equivalents of iodobenzene diacetate (IBD) are added in situ to the hydrazone mixture. The reaction mixture is ground for one hour to yield 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

#### Workflow for Solvent-Free Synthesis



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Caption: Solvent-free synthesis of the target compound.

## Method 2: Synthesis via Intramolecular Oxidative Cyclization of Hydrazones

This method also utilizes an oxidative cyclization step and has been described for a series of 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines.[6]

### Experimental Protocol:

- Synthesis of 6-chloropyridazin-3-yl hydrazones: Equimolar amounts of 6-chloro-3-hydrazinopyridazine and the corresponding aldehyde (in this case, benzaldehyde) are refluxed in ethanol.
- Intramolecular Oxidative Cyclization: The resulting hydrazone is treated with iodobenzene diacetate in a suitable solvent to induce cyclization and formation of the triazole ring.

## Biological Activity and Mechanism of Action

Derivatives of 6-chloro-[2][3][4]triazolo[4,3-b]pyridazine have demonstrated significant potential as anticancer agents. Their mechanism of action is primarily attributed to the dual inhibition of c-Met and Pim-1 kinases.[3]

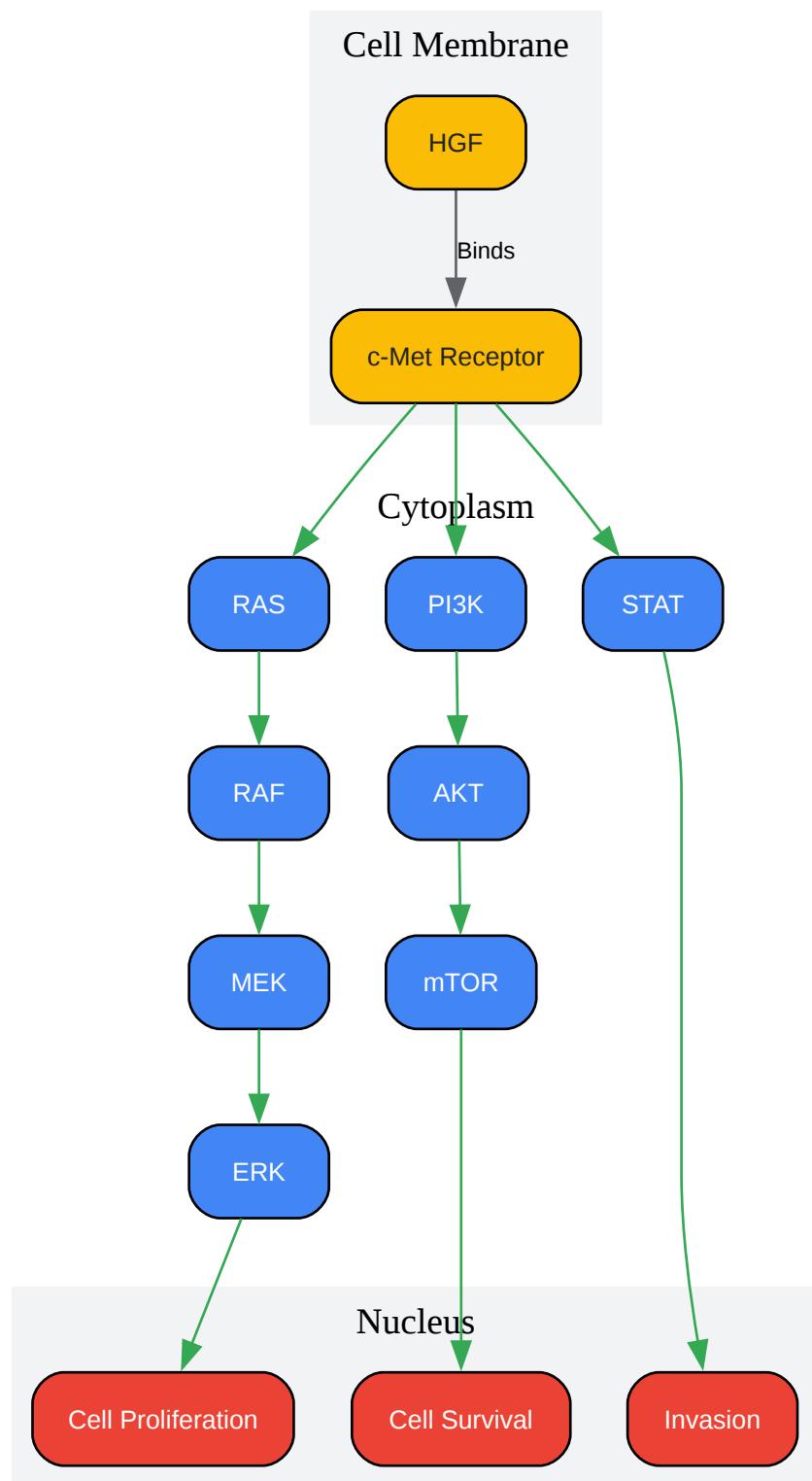
- c-Met Inhibition: The c-Met receptor tyrosine kinase, when activated by its ligand hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. Aberrant c-Met activation is implicated in various cancers.
- Pim-1 Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with several human cancers.

By inhibiting both c-Met and Pim-1, these compounds can disrupt key signaling pathways that promote tumor growth and survival, leading to cell cycle arrest and apoptosis.[3] Studies have shown that certain derivatives can induce apoptosis in cancer cells via the activation of caspases.[6]

## Signaling Pathways

The diagrams below illustrate the c-Met and PIM-1 signaling pathways, which are targeted by 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs.

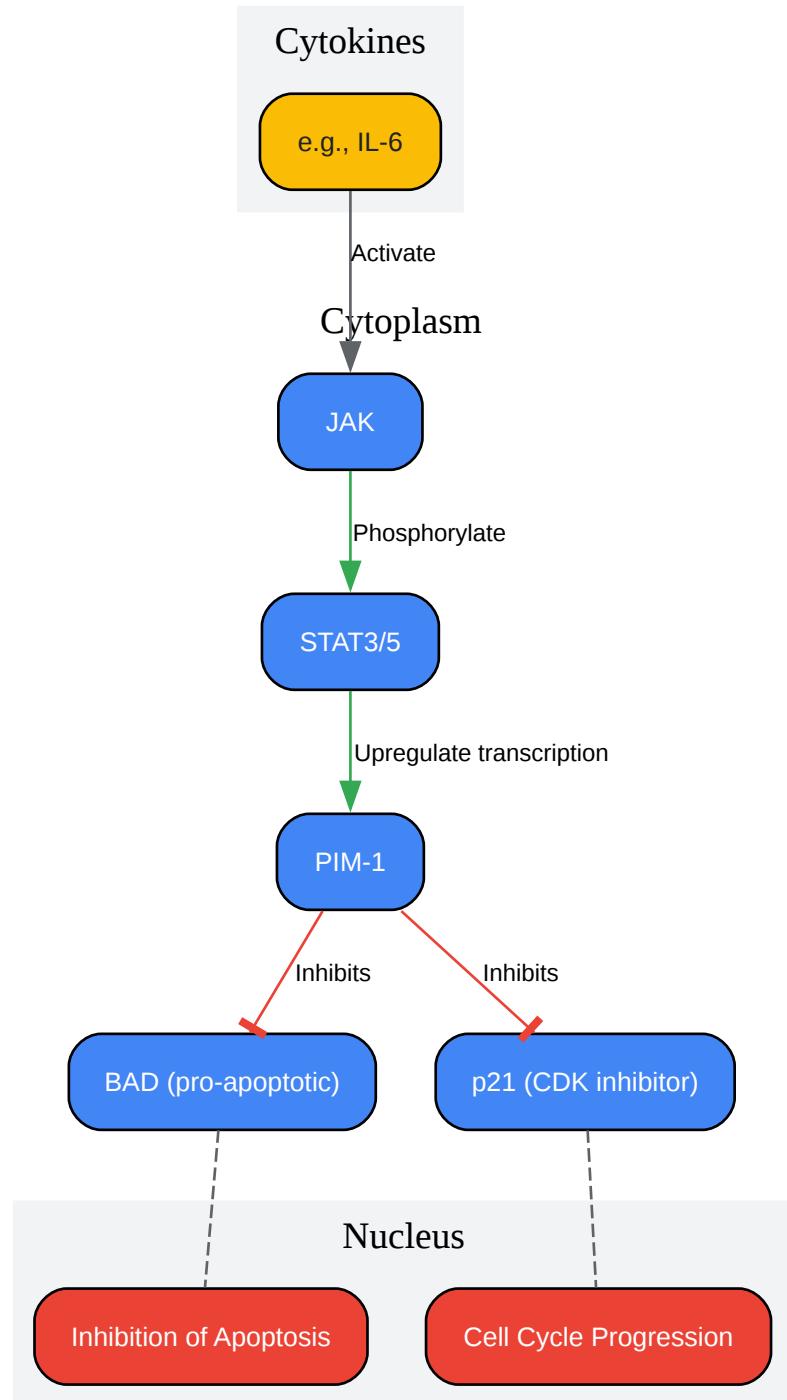
### c-Met Signaling Pathway



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Caption: Simplified c-Met signaling cascade.

## PIM-1 Signaling Pathway

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Caption: PIM-1's role in cell survival and proliferation.

## Conclusion

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a promising scaffold in the development of novel anticancer therapeutics. Its ability to dually inhibit the c-Met and Pim-1 signaling pathways presents a compelling strategy for targeting multiple oncogenic processes. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and pharmacodynamic properties, to advance its potential clinical application. This guide serves as a foundational resource for researchers and drug development professionals interested in this class of compounds.

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## References

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